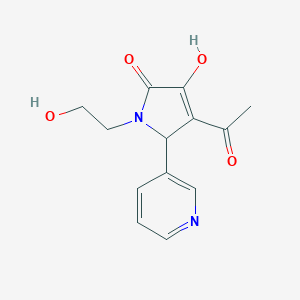
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The exact mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating the activity of several enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to reduce oxidative stress and DNA damage, suggesting a potential role in the prevention of age-related diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a drug candidate. Its ability to modulate the activity of several enzymes and receptors, as well as its anti-inflammatory, anti-oxidant, and anti-cancer properties, make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the further investigation of its mechanism of action, particularly in relation to its effects on specific enzymes and receptors. Another potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and human clinical trials. Finally, the potential of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one as a drug candidate for the treatment of various diseases should be further explored.
Méthodes De Synthèse
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate, followed by cyclization and subsequent reduction with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the activity of several enzymes and receptors, making it a potential candidate for drug development.
Propriétés
Nom du produit |
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H14N2O4/c1-8(17)10-11(9-3-2-4-14-7-9)15(5-6-16)13(19)12(10)18/h2-4,7,11,16,18H,5-6H2,1H3 |
Clé InChI |
QKTLZXLNWHVPPW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCO)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
amino]propanamide](/img/structure/B247018.png)
amino]propanamide](/img/structure/B247020.png)
![4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247022.png)
![1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247024.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247026.png)
![N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B247027.png)